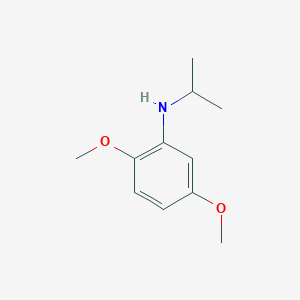

N-isopropyl-2,5-dimethoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

590407-58-2 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26g/mol |

IUPAC Name |

2,5-dimethoxy-N-propan-2-ylaniline |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-10-7-9(13-3)5-6-11(10)14-4/h5-8,12H,1-4H3 |

InChI Key |

GUXKRCHCFOWXCH-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies Involving N Isopropyl 2,5 Dimethoxyaniline

Mechanistic Investigations of N-Alkylation Pathways

The synthesis of N-isopropyl-2,5-dimethoxyaniline typically involves the N-alkylation of 2,5-dimethoxyaniline (B66101). The primary methods for such transformations are direct alkylation with an isopropyl halide or, more commonly, reductive amination using acetone (B3395972).

The N-isopropylation of 2,5-dimethoxyaniline via reductive amination with acetone is a widely applicable method for forming secondary amines. This process generally proceeds through the formation of an imine intermediate. The reaction is typically catalyzed by an acid and involves a reducing agent that selectively reduces the imine C=N bond in the presence of the ketone carbonyl group masterorganicchemistry.com.

The initial step is the nucleophilic attack of the amino group of 2,5-dimethoxyaniline on the carbonyl carbon of acetone. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This addition reaction forms a hemiaminal intermediate. The hemiaminal is generally unstable and undergoes dehydration to form an imine (or Schiff base) and a water molecule. The formation of the imine is a reversible process, and the removal of water can drive the equilibrium towards the product.

Once the imine is formed, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is introduced to reduce the C=N double bond to a C-N single bond, yielding the final product, this compound masterorganicchemistry.com. The choice of reducing agent is crucial; it must be mild enough not to reduce the ketone starting material but reactive enough to reduce the imine.

Alternatively, catalytic hydrogenation can be employed. In this "borrowing hydrogen" or "hydrogen auto-transfer" strategy, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol (like isopropanol) to form a ketone (acetone) and a metal hydride species. The ketone then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride, regenerating the catalyst and forming the N-alkylated amine dicp.ac.cn.

Catalysts and reagents play a pivotal role in directing the N-alkylation reaction and ensuring high yields and selectivity.

Acid Catalysis in Reductive Amination: In reductive amination, an acid catalyst is often employed to facilitate the formation of the imine intermediate. The acid protonates the carbonyl group of the ketone, increasing its electrophilicity and promoting the nucleophilic attack by the amine.

Reducing Agents: The choice of reducing agent is critical for the success of reductive amination.

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and widely used reducing agent for reductive amination because it is selective for the reduction of iminium ions over ketones and aldehydes at neutral or slightly acidic pH masterorganicchemistry.com.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another popular and often preferred reagent. It is less toxic than NaBH₃CN and is particularly effective for the reductive amination of a wide range of aldehydes and ketones with various amines masterorganicchemistry.com.

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a "greener" alternative that avoids the use of stoichiometric hydride reagents. This method is highly effective for the reduction of imines to amines .

Transition Metal Catalysts in "Borrowing Hydrogen" Reactions: The "borrowing hydrogen" methodology has emerged as a sustainable and atom-economical approach for N-alkylation.

Ruthenium and Iridium Complexes: Complexes of ruthenium and iridium are highly effective catalysts for the N-alkylation of amines with alcohols. These catalysts facilitate the dehydrogenation of the alcohol to an aldehyde or ketone, which then forms an imine with the amine, followed by the hydrogenation of the imine dicp.ac.cnacs.org.

Cobalt and Nickel Catalysts: More recently, catalysts based on more abundant and less expensive first-row transition metals like cobalt and nickel have been developed for N-alkylation reactions, offering a more sustainable alternative to precious metal catalysts researchgate.netrsc.org. For instance, a Ni-organoclay catalyst has been shown to be effective in the alkylation of aniline (B41778) with benzyl (B1604629) alcohol, a reaction that proceeds via a similar mechanism researchgate.net.

Kinetics of Reactions Involving this compound and its Derivatives

The rate of N-alkylation reactions is influenced by several factors, including the nature of the aniline, the alkylating agent, the catalyst, the solvent, and the temperature. For the N-alkylation of anilines, the reaction rate is often found to be dependent on the concentrations of the aniline, the alcohol (or carbonyl compound), and the catalyst.

In a study on the N-alkylation of aniline with benzyl alcohol over a Ni/organoclay catalyst, the reaction was found to follow pseudo-first-order kinetics with respect to aniline researchgate.net. The reaction rate is also influenced by the electronic properties of the substituents on the aniline ring. Electron-donating groups, such as the methoxy (B1213986) groups in 2,5-dimethoxyaniline, generally increase the nucleophilicity of the amino group, which can lead to a faster reaction rate compared to unsubstituted aniline. Conversely, electron-withdrawing groups tend to decrease the reaction rate tsijournals.com.

The table below presents hypothetical kinetic parameters for the N-isopropylation of 2,5-dimethoxyaniline based on general trends observed for aniline N-alkylation reactions.

Hypothetical Kinetic Parameters for N-Isopropylation of 2,5-Dimethoxyaniline

| Parameter | Expected Value/Trend | Influencing Factors |

|---|---|---|

| Reaction Order (with respect to 2,5-dimethoxyaniline) | Likely first-order | Concentration of the amine |

| Reaction Order (with respect to Isopropylating Agent) | Likely first-order | Concentration of acetone or isopropanol (B130326) |

| Reaction Order (with respect to Catalyst) | Dependent on the specific catalyst and mechanism | Catalyst loading and activity |

| Rate Constant (k) | Higher than for unsubstituted aniline | Electron-donating methoxy groups, temperature, catalyst efficiency |

The activation energy (Ea) for a reaction provides insight into the temperature sensitivity of the reaction rate. For the N-alkylation of aniline with benzyl alcohol using a Ni/organoclay catalyst, the activation energy was determined to be 37 kcal/mol researchgate.net. It is expected that the N-isopropylation of 2,5-dimethoxyaniline would have a similar or slightly lower activation energy due to the activating effect of the methoxy groups.

Thermodynamic parameters such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and the equilibrium constant (K) are also crucial for understanding the feasibility and spontaneity of a reaction. N-alkylation reactions are generally exothermic, meaning they release heat (negative ΔH). The Gibbs free energy change (ΔG) for a spontaneous reaction is negative, and this is typically the case for N-alkylation under appropriate conditions. The equilibrium constant (K) for the formation of the N-alkylated product is expected to be greater than 1, indicating that the products are favored at equilibrium.

The following table summarizes the expected thermodynamic parameters for the N-isopropylation of 2,5-dimethoxyaniline.

Expected Thermodynamic Parameters for N-Isopropylation of 2,5-Dimethoxyaniline

| Thermodynamic Parameter | Expected Sign/Value | Significance |

|---|---|---|

| Activation Energy (Ea) | ~30-40 kcal/mol | Energy barrier for the reaction |

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | Heat is released during the reaction |

| Gibbs Free Energy of Reaction (ΔG) | Negative | The reaction is spontaneous under standard conditions |

| Equilibrium Constant (K) | > 1 | Products are favored at equilibrium |

Mechanisms of Polymerization for Related Dimethoxyaniline Monomers (e.g., 2,5-Dimethoxyaniline)

The polymerization of 2,5-dimethoxyaniline (DMA) to form poly(2,5-dimethoxyaniline) (PDMA) has been extensively studied, particularly through chemical and electrochemical oxidative methods. The mechanism of polymerization shares similarities with that of aniline.

The electrochemical polymerization of DMA typically proceeds in three main steps scielo.brscispace.com:

Initiation: The process begins with the anodic oxidation of the 2,5-dimethoxyaniline monomer at the electrode surface to form a cation radical.

Propagation: The highly reactive cation radicals then couple with each other. This is followed by the elimination of two protons and rearomatization to form a dimer. This dimer is also electroactive and can be further oxidized to its cation radical. The chain grows through the subsequent coupling of these oligomeric radical cations with monomeric radical cations.

Termination: The polymerization process continues until the monomer is consumed or the growing polymer chain becomes insoluble and precipitates out of the solution. The resulting polymer is doped with the counter-anions from the electrolyte solution used in the polymerization process scielo.br.

The chemical oxidative polymerization of 2,5-dimethoxyaniline follows a similar pathway, but the oxidation of the monomer is initiated by a chemical oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), in an acidic medium ias.ac.in. The reaction is characterized by the rapid development of a deep blue color, indicating the formation of the conjugated polymer ias.ac.in.

The structure of the resulting poly(2,5-dimethoxyaniline) can exist in different oxidation states, analogous to polyaniline:

Leucoemeraldine: The fully reduced form.

Emeraldine (B8112657): The partially oxidized, conductive form.

Pernigraniline: The fully oxidized form.

The transitions between these states are reversible and are accompanied by distinct color changes, making PDMA a material of interest for electrochromic devices scielo.br. The presence of the two methoxy groups on the aniline ring influences the electronic properties and solubility of the resulting polymer compared to unsubstituted polyaniline ias.ac.in.

Oxidative Polymerization Pathways and Mechanism

The chemical oxidative polymerization of 2,5-dimethoxyaniline (DMA) is a common method to synthesize poly(2,5-dimethoxyaniline) (PDMA). This process typically involves the use of an oxidizing agent in an acidic medium.

The reaction is initiated by the oxidation of the 2,5-dimethoxyaniline monomer to form a radical cation. This initiation step is crucial and its rate can be influenced by the nature of the oxidant and the acidity of the medium. Common oxidants used for this purpose include ammonium persulfate ((NH₄)₂S₂O₈), ferric chloride (FeCl₃), and hydrogen peroxide (H₂O₂). frontiermaterials.netias.ac.in The increased activity of monomers with electron-donor substituents, such as the methoxy groups in DMA, suggests the formation of positively charged intermediates like radical cations. iranarze.ir

Following the initial formation of radical cations, these reactive species undergo coupling reactions. The propagation of the polymer chain is believed to proceed through the coupling of a monomer radical cation with another monomer radical cation or with the growing polymer chain. This process leads to the formation of dimers, oligomers, and ultimately the final polymer. researchgate.net The polymerization of aniline and its derivatives often exhibits autocatalytic behavior, where the produced polymer itself catalyzes the reaction. iranarze.ir

The reaction conditions, such as the concentration of the monomer, oxidant, and acid, play a significant role in the polymerization kinetics and the properties of the resulting polymer. For instance, the rate of oxidation of diarylaminodichlorobenzoquinones, another class of aniline derivatives, was found to increase with higher acid concentrations. researchgate.net

Different oxidants and reaction systems can lead to PDMA with varying morphologies and properties. For example, a mild oxidizing system using HCl/NaCl/H₂O₂ has been employed to synthesize nanostructured poly(2,5-dimethoxyaniline). frontiermaterials.net The use of enzymes like horseradish peroxidase (HRP) in the presence of H₂O₂ represents a greener approach to polymerization. researchgate.net

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is another widely used technique for the synthesis of PDMA films, often directly onto an electrode surface. This method offers excellent control over the film thickness and morphology.

The electrochemical polymerization of DMA is typically carried out by cyclic voltammetry or potentiostatic methods in an acidic electrolyte solution. scielo.br The mechanism is generally understood to proceed through an initial oxidation of the DMA monomer at the electrode surface to form a radical cation. scielo.brmdpi.com This step is considered the rate-limiting step in the electrochemical oxidation of aniline derivatives. nih.gov

These radical cations then couple, leading to the formation of dimers and subsequently longer polymer chains that deposit onto the electrode surface. The continued cycling of the potential allows for the growth of the polymer film. The increase in the peak current with successive potential cycles is an indication of the deposition of a conductive polymer film. mdpi.com

The electrochemical behavior of PDMA is characterized by redox peaks corresponding to the transitions between its different oxidation states: the fully reduced leucoemeraldine form, the partially oxidized emeraldine form, and the fully oxidized pernigraniline form. scielo.brresearchgate.net The presence of these distinct electroactive regions is a hallmark of polyaniline-type polymers. mdpi.com

Kinetic studies of the electrochemical polymerization can be performed by analyzing the relationship between the scan rate and the peak currents in cyclic voltammetry. Such studies on PDMA have suggested a one-electron transfer system. mdpi.com The response time of the resulting polymer film, which is a kinetic parameter related to the speed of its electrochromic switching, is influenced by the applied potential and the type of electrolyte used. scielo.br For instance, faster response times have been observed at higher applied potentials. scielo.br

The choice of electrolyte has a significant impact on the polymerization process and the properties of the resulting PDMA film. For example, the use of dibasic oxalic acid has been shown to improve the adhesion of the polymer to the substrate compared to mineral acids like HCl and H₂SO₄. scielo.br

Below is a table summarizing typical conditions for the electrochemical polymerization of 2,5-dimethoxyaniline.

| Parameter | Value/Condition | Source |

| Monomer | 2,5-dimethoxyaniline (DMA) | scielo.br |

| Monomer Concentration | 0.1 M - 0.125 M | scielo.brmdpi.com |

| Electrolyte | 1.0 M HCl or 1.0 M Oxalic Acid | scielo.brmdpi.com |

| Polymerization Technique | Cyclic Voltammetry | mdpi.com |

| Potential Range | -0.2 V to +0.9 V | mdpi.com |

| Scan Rate | 50 mV/s | mdpi.com |

| Electrode | Glassy Carbon Electrode or ITO glass | scielo.brmdpi.com |

Advanced Spectroscopic and Diffraction Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-isopropyl-2,5-dimethoxyaniline by providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy for Proton Environments and Coupling Constants

Proton NMR (¹H NMR) spectroscopy offers precise insights into the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, the methoxy (B1213986) protons, and the isopropyl protons.

Based on data from the closely related analog, N-cyclohexyl-2,5-dimethoxyaniline, and the parent compound, 2,5-dimethoxyaniline (B66101), the following proton environments can be predicted. rsc.orgchemicalbook.comnih.gov The aromatic region would likely show three signals. One proton, positioned between the two methoxy groups, would appear as a distinct singlet, while the other two aromatic protons would present as doublets due to coupling with each other.

The N-H proton of the secondary amine is expected to appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methoxy groups (-OCH₃) at positions 2 and 5 would each give rise to a sharp singlet, likely with slightly different chemical shifts due to their different positions on the aromatic ring.

The isopropyl group would be characterized by a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern arises from the coupling between the methine proton and the adjacent methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.0 | m | |

| N-H | Variable (broad s) | s | |

| OCH₃ | ~3.8 | s | |

| OCH₃ | ~3.7 | s | |

| Isopropyl-CH | 3.5 - 4.0 | sept | ~6-7 |

| Isopropyl-CH₃ | ~1.2 | d | ~6-7 |

Note: The predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Drawing from spectral data of N-cyclohexyl-2,5-dimethoxyaniline and 2,5-dimethoxyaniline, the aromatic region of the ¹³C NMR spectrum is expected to show six distinct signals. rsc.orgchemicalbook.comnih.gov Two of these signals, at lower field (higher ppm), would correspond to the carbons bearing the methoxy groups. The carbon attached to the nitrogen atom would also have a characteristic chemical shift. The remaining three signals would correspond to the aromatic CH carbons.

The methoxy carbons will appear as sharp signals in the upfield region of the spectrum, typically around 55-60 ppm. The isopropyl group will exhibit two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 100 - 120 |

| OCH₃ | 55 - 60 |

| Isopropyl-CH | 45 - 55 |

| Isopropyl-CH₃ | 20 - 25 |

Note: The predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful to confirm the coupling between the isopropyl methine proton and the methyl protons, as well as the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals of the aromatic CHs, methoxy groups, and the isopropyl group to their corresponding carbon signals.

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its solid-state structure, polymorphism, and packing. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing insights into the local environment of the nuclei in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solids. ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. Based on the FT-IR data of the parent compound, 2,5-dimethoxyaniline, and general infrared absorption frequencies, the following key vibrational modes can be anticipated. scielo.br

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isopropyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong, characteristic absorption bands for the asymmetric and symmetric C-O stretching of the aryl ether methoxy groups are expected in the 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions, respectively.

C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine would likely appear in the 1250-1350 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1050 | Strong |

Note: The predicted values are based on analogous compounds and general principles of IR spectroscopy. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For N-substituted 2,5-dimethoxyphenyl derivatives, specific Raman bands can be correlated to the vibrations of the aromatic ring, the methoxy groups, and the amine substituent. For instance, in related N-aryl-2,5-dimethoxy compounds, characteristic peaks are observed that can be assigned to specific molecular vibrations. scielo.br While a detailed Raman spectrum for this compound is not extensively documented in the provided search results, analysis of similar structures, such as 25I-NBOH and 25I-NBOMe, reveals key spectral regions. scielo.br For example, vibrations related to aryl-halogen or aryl-alkyl bonds can often be distinguished in the lower frequency region (e.g., 1040-1080 cm⁻¹). scielo.br Furthermore, the substitution pattern on the phenyl ring and the nature of the amine substituent would be expected to produce a unique Raman fingerprint for this compound.

| Functional Group | Expected Raman Shift Range (cm⁻¹) (based on related compounds) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (isopropyl) | 2850-2970 |

| C=C aromatic ring stretch | 1550-1620 |

| C-O stretch (methoxy) | 1200-1300 |

| C-N stretch | 1180-1360 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. This technique is essential for confirming the identity of newly synthesized compounds. For derivatives of dimethoxyaniline, HRMS provides the high-accuracy mass measurement needed to distinguish between isomers and confirm the expected atomic constituents. rsc.orgrsc.orgsemanticscholar.org For this compound, the protonated molecule ([M+H]⁺) would be analyzed to obtain its exact mass.

| Ion | Calculated m/z |

| [C₁₁H₁₇NO₂ + H]⁺ | 196.1332 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of volatile and semi-volatile organic compounds. In the context of substituted anilines and phenethylamines, GC-MS is instrumental in separating isomers and identifying individual components within a mixture. ojp.gov The electron ionization (EI) mass spectrum obtained from GC-MS provides a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, the fragmentation would likely involve the loss of the isopropyl group, cleavage of the methoxy groups, and fragmentation of the aromatic ring, providing structural confirmation.

X-ray Diffraction (XRD) Analysis for Crystalline Structure

| Crystallographic Parameter | Description |

| Crystal System | The classification of the crystal based on its rotational symmetry. |

| Space Group | The mathematical description of the symmetry of the crystal lattice and the asymmetric unit. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Z | The number of molecules per unit cell. |

Powder X-ray Diffraction for Crystalline Phase and Morphology Characterization

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the structural properties of a material, such as crystallinity and morphology. researchgate.netresearchgate.net The resulting diffraction pattern is a fingerprint of the crystalline solid. For polymers derived from 2,5-dimethoxyaniline, PXRD has been used to assess the degree of crystallinity, which can be influenced by synthesis conditions. researchgate.net The diffraction pattern of a crystalline powder consists of a series of peaks at specific 2θ angles, which are characteristic of the material's crystal lattice. google.com While a specific PXRD pattern for this compound is not provided, analysis of related crystalline compounds shows characteristic peaks that can be used for identification and phase analysis. google.com

Electronic Spectroscopy and Related Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption data for this compound was found. For the related polymer, PDMA, studies show distinct absorption bands that depend on the polymer's oxidation state. Typically, two main absorption bands are observed for the polymer: one in the range of 286–370 nm, attributed to the π-π* electronic transition within the benzenoid rings, and a second, lower-energy band between 470 nm and 690 nm, which is associated with exciton (B1674681) absorption or transitions to quinoid rings in various oxidized states. researchgate.netias.ac.in For example, the fully reduced leucoemeraldine state of PDMA shows a peak around 370 nm. scielo.brscielo.br

Photoelectron Spectroscopy in Air (PESA)

Specific PESA data, which measures the ionization energies of valence electrons, for this compound is not present in the reviewed literature. Research on substituted anilines, in general, indicates that photoelectron spectroscopy is a powerful tool for probing the electronic structure, including the energy levels of the π-orbitals and the nitrogen lone pair. Studies on the deactivation of catalysts used in the synthesis of the related compound N-isopropylaniline have employed X-ray Photoelectron Spectroscopy (XPS), a related technique, but this analysis focused on the catalyst surface rather than the electronic properties of the aniline (B41778) compound itself. orientjchem.org

Fluorescence Spectroscopy

There is no documented fluorescence emission spectrum for this compound. Studies on other N-alkylated aniline derivatives show that they can exhibit fluorescence that is highly sensitive to the solvent environment. nih.govacs.org For instance, research on the interaction of a different complex containing a (2,5-dimethoxyphenyl)-amine moiety with serum albumin has utilized fluorescence quenching to study binding, but this does not provide the intrinsic fluorescence characteristics of the standalone compound. The fluorescence of various N-alkyl(anilino)quinazoline derivatives has also been studied in the context of DNA binding. nih.gov

Role of N Isopropyl 2,5 Dimethoxyaniline As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest due to their presence in many biologically active molecules and functional materials. orgchemres.org N-isopropyl-2,5-dimethoxyaniline and its parent compound, 2,5-dimethoxyaniline (B66101), are important precursors in the synthesis of various heterocyclic systems. nordmann.globalgoogle.com

Application in Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds via Buchwald-Hartwig Aminations

Pyrido[2,3-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. orgchemres.org The synthesis of novel pyrido[2,3-d]pyrimidine analogs often involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govebi.ac.ukrsc.org This reaction is instrumental in forming a carbon-nitrogen bond between an aniline (B41778) derivative and a heterocyclic halide.

In the synthesis of certain pyrido[2,3-d]pyrimidine-based dihydrofolate reductase (DHFR) inhibitors, substituted anilines, including 2,5-dimethoxyaniline, are reacted with a pivaloyl-protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine. nih.gov The use of electron-rich anilines, such as those with 2',5'-dimethoxy substituents, has been shown to produce compounds with increased selectivity for pathogen DHFR over the human form. nih.gov The Buchwald-Hartwig reaction conditions, including the choice of palladium catalyst and ligand (e.g., Pd2dba3 and X-Phos), are optimized to achieve high yields of the desired coupled products. nih.gov This methodology allows for the creation of a diverse library of N6-substituted pyrido[2,3-d]pyrimidines for biological evaluation. nih.govnih.gov

Table 1: Buchwald-Hartwig Amination for Pyrido[2,3-d]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type | Ref. |

|---|---|---|---|---|

| Pivaloyl protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine | 2,5-Dimethoxyaniline | Pd2dba3 / X-Phos | N6-(2,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine | nih.gov |

| 7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate | N-aryl amines | Palladium catalyst | C4-N-aryl substituted pyrido[2,3-d]pyrimidin-7(8H)-ones | nih.gov |

Involvement in Benzodiazepine (B76468) System Synthesis (via related intermediates)

Benzodiazepines are a well-known class of seven-membered heterocyclic compounds with significant pharmaceutical applications. nih.gov While direct synthesis from this compound is not prominently documented, related aniline derivatives are crucial for forming the benzodiazepine core. nih.govchemrevlett.com The synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, the reaction of o-phenylenediamine with chalcones in the presence of a catalyst can yield 2,3-dihydro-1H-1,5-benzodiazepines. chemrevlett.com The principles of these condensation reactions could theoretically be applied to appropriately substituted anilines to generate novel benzodiazepine structures. researchgate.net

Role in the Synthesis of Quinoline (B57606) Derivatives

Quinoline and its derivatives are another important class of heterocyclic compounds. iipseries.orgnih.gov Various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are employed to construct the quinoline ring system. iipseries.org These reactions typically involve the condensation of an aniline with a source of acrolein or an α,β-unsaturated carbonyl compound. For example, 2,5-dimethoxyaniline can be used in a Knorr cyclization reaction to produce quinoline-2,5,8(1H)-triones. iipseries.org While the direct use of this compound in these classical quinoline syntheses is not extensively reported, its structural features suggest its potential as a precursor for highly substituted quinoline derivatives. nordmann.global

Application in Functional Material Development

The unique electronic properties of this compound and its parent aniline make them valuable building blocks for the development of functional organic materials with applications in electronics and photovoltaics.

Development of Polymeric Materials (e.g., Poly(2,5-dimethoxyaniline))

Poly(2,5-dimethoxyaniline) (PDMA) is a conducting polymer that has garnered attention due to its improved solubility in common organic solvents compared to its parent, polyaniline. ias.ac.inscielo.br This enhanced processability makes it a promising material for various applications. ias.ac.in PDMA can be synthesized through the chemical or electrochemical oxidative polymerization of 2,5-dimethoxyaniline. ias.ac.inscielo.br The resulting polymer exhibits interesting electrochromic properties, changing color in response to an applied electrical potential, which makes it suitable for use in electrochromic devices like smart windows. scielo.brscielo.br The introduction of the two methoxy (B1213986) groups on the aniline ring enhances the polymer's solubility and can influence its electronic and thermal properties. ias.ac.ingrafiati.com

Table 2: Properties of Poly(2,5-dimethoxyaniline) (PDMA)

| Property | Description | Ref. |

|---|---|---|

| Synthesis Method | Chemical or electrochemical oxidative polymerization of 2,5-dimethoxyaniline. | ias.ac.inscielo.br |

| Solubility | Improved solubility in common organic solvents compared to polyaniline. | ias.ac.in |

| Electrochromic Behavior | Reversible color change from yellow (reduced state) to blue (oxidized state). | scielo.br |

| Potential Applications | Electrochromic devices, conducting polymers. | scielo.brscielo.br |

Components in Organic Photovoltaic Devices (e.g., Squaraine Derivatives)

Squaraine dyes are a class of organic dyes with strong and narrow absorption bands in the near-infrared region, making them suitable for applications in organic photovoltaic (OPV) devices. nih.gov The synthesis of squaraine dyes often involves the condensation of an electron-rich aromatic compound, such as an N,N-dialkylaniline derivative, with squaric acid. nih.gov

N-substituted 3,5-dimethoxyaniline (B133145) derivatives, which are structurally related to this compound, have been used to synthesize novel squaraine dyes for OPV applications. mdpi.com The synthesis starts with the preparation of the N-substituted dimethoxyaniline, followed by demethylation to the corresponding diol, and finally condensation with squaric acid. mdpi.com The electronic properties of the resulting squaraine dye, such as its HOMO/LUMO energy levels and bandgap, can be tuned by modifying the substituents on the aniline precursor. mdpi.com These dyes can then be incorporated as electron donors in bulk heterojunction solar cells. mdpi.comresearchgate.net

Integration into Molecular Electronic Devices (e.g., Molecular Diodes, Rectifiers)

The field of unimolecular electronics aims to use single molecules as active components in electronic circuits. Derivatives of this compound have been investigated for their potential in creating molecular diodes, which are fundamental components for regulating current flow in nanoscale devices. yale.edu

Detailed Research Findings:

Computational and experimental studies on N-phenylbenzamide (NPBA) derivatives have shed light on how molecular structure influences electronic function. In this context, researchers synthesized and tested several NPBA derivatives, including one with an N-isopropyl group and another with electron-donating methoxy groups on the aniline moiety. yale.edu The goal was to enhance both electrical conductance and rectification, which is the ability of a device to allow current to flow more easily in one direction than the other. yale.edu

The key findings indicated that functionalizing the aniline part of the molecule with electron-donating groups, such as the methoxy groups found in this compound, is a crucial strategy. yale.edu This modification enhances conductance and rectification by tuning the energy level of the molecule's frontier orbitals relative to the Fermi level of the metal electrodes (typically gold). yale.edu While many molecular diode designs exist, achieving high rectification ratios in single-molecule junctions remains a significant challenge. yale.edu The use of aniline derivatives with specific substituents like isopropyl and dimethoxy groups represents a targeted approach to optimizing these properties for practical applications in molecular electronics. yale.edu Furthermore, polymers derived from 2,5-dimethoxyaniline, such as poly(2,5-dimethoxyaniline), have been used in the fabrication of organic semiconductor devices like Schottky barrier diodes, demonstrating the utility of this chemical backbone in electronics. researchgate.net

Advanced Reagent in Catalysis and Ligand Design

The structural features of this compound make it and its derivatives promising candidates for roles in catalysis, either as ligands that modify the behavior of transition metals or as catalysts in their own right.

Potential as a Ligand in Transition Metal Catalysis (e.g., Nickel-catalyzed Amination)

In transition metal catalysis, ligands are critical components that bind to the metal center and influence its reactivity, selectivity, and efficiency. google.com The electronic properties and steric bulk of ligands can be fine-tuned to optimize a catalytic process. google.com Substituted anilines, including this compound, can serve as precursors to or components of such ligands.

Research has demonstrated the effectiveness of nickel-catalyzed N-alkylation of amines with alcohols, a process that benefits from specific ligand architectures. rug.nl For instance, the synthesis of N-butyl-3,5-dimethoxyaniline has been achieved with high yield through this method. rug.nl While this example uses a different isomer, it highlights the compatibility of the dimethoxyaniline framework in such catalytic systems. Furthermore, nickel catalysts are employed for the amination of aryl chlorides, a fundamental carbon-heteroatom bond-forming reaction. rsc.org The performance of these catalysts is highly dependent on the ligand used. rsc.org The combination of electron-rich (dimethoxy) and sterically defined (N-isopropyl) features in this compound makes it a viable scaffold for designing novel ligands for such transformations. google.comgoogle.com

Role as a Catalyst or Co-catalyst in Specific Chemical Reactions

Beyond acting as ligands, derivatives of this compound have been shown to function directly as organocatalysts. Organocatalysis avoids the use of potentially toxic or expensive heavy metals and is a key area of green chemistry. beilstein-journals.org

Detailed Research Findings:

A study focused on developing efficient and environmentally benign catalysts for alcohol oxidation identified 2-iodo-N-isopropyl-5-methoxybenzamide as a highly effective catalyst. beilstein-journals.org This compound, a close derivative of this compound, was used in catalytic amounts with Oxone® as a co-oxidant to convert various alcohols into their corresponding aldehydes and ketones in moderate to excellent yields. beilstein-journals.org The research highlighted that the 5-methoxy group significantly enhanced the catalyst's reactivity, making it one of the most effective derivatives tested. beilstein-journals.org The high reactivity is attributed to the rapid generation of the active hypervalent iodine species during the catalytic cycle. beilstein-journals.org

Additionally, nanocomposites of poly(2,5-dimethoxyaniline) loaded with nickel nanoparticles have been developed as efficient electrocatalysts for methanol (B129727) oxidation, a key reaction in direct methanol fuel cells (DMFCs). researchgate.net The polymer matrix, derived from 2,5-dimethoxyaniline, plays a synergistic role with the nickel nanoparticles to enhance catalytic activity. researchgate.net

| Catalytic Application | Catalyst/Ligand System | Substrate | Product | Yield/Efficiency | Reference |

| Alcohol Oxidation | 2-iodo-N-isopropyl-5-methoxybenzamide | Benzylic and aliphatic alcohols | Carbonyl compounds | Good to excellent yields | beilstein-journals.org |

| Methanol Electro-oxidation | Nickel nanoparticles on poly(2,5-dimethoxyaniline) | Methanol | Oxidation products | Enhanced electrocatalytic activity | researchgate.net |

| Amine N-Alkylation | Nickel-based catalyst system | 3,5-dimethoxyaniline and 1-butanol | N-butyl-3,5-dimethoxyaniline | 86% yield | rug.nl |

Synthesis of Specialized Dyes and Pigments

Aniline and its derivatives are foundational materials in the dye and pigment industry. epa.gov The chromophore (color-bearing part) of many synthetic dyes is based on the aniline structure. The introduction of substituents onto the aniline ring, such as methoxy groups, allows for the tuning of the resulting color and properties of the dye.

2,5-Dimethoxyaniline, the parent amine of this compound, is a known intermediate in the production of azo dyes. chemicalbook.com For example, it is used to produce "Fast Black K Salt," a component used in dyeing and printing. chemicalbook.com The general classification of dyes and pigments is often based on their chemical structure, with azo dyes being one of the largest and most versatile classes. epa.gov The synthesis typically involves diazotization of an aromatic amine (like 2,5-dimethoxyaniline) followed by coupling with another aromatic compound.

Furthermore, polymers derived from substituted anilines, known as polyanilines, are themselves colored and can be used as pigments. google.com Poly(2,5-dimethoxyaniline) has been synthesized via chemical oxidation, resulting in a finely powdered material whose properties can be modulated for various applications, including as a processable conducting polymer with inherent color. ias.ac.in The incorporation of an N-isopropyl group could further modify the solubility and processing characteristics of such polymeric dyes.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment in Research Contexts

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is fundamental to separating N-isopropyl-2,5-dimethoxyaniline from reaction mixtures, byproducts, and starting materials. The choice of technique depends on the scale of the separation and the required analytical information.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of substituted anilines. While specific HPLC methods for the quantitative analysis of this compound are not extensively detailed in publicly available literature, general methods for related aromatic amines are applicable. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the benzene (B151609) ring in the molecule.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of volatile and thermally stable compounds like this compound. The purity of related compounds, such as 2,5-dimethoxyaniline (B66101), is often assessed using GC, with typical purities reported to be greater than 98.0%. rsc.org For this compound, a GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time provides qualitative information, while the peak area allows for quantification and purity assessment.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of related N-alkylated aniline (B41778) derivatives, TLC is used to track the consumption of starting materials and the formation of the product. For this compound, a sample of the reaction mixture would be spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system, such as a mixture of hexanes and ethyl acetate. The separated spots are visualized under UV light, allowing for a qualitative assessment of the reaction's completion and the presence of impurities.

Comprehensive Purity Assessment Methodologies

A thorough evaluation of purity requires the use of multiple analytical techniques, combining both spectroscopic and chromatographic data to ensure the absence of significant impurities.

Spectroscopic Purity Determination (e.g., NMR, UV-Vis integration)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation and purity assessment.

¹H NMR provides information on the number and environment of protons in the molecule. For the related compound N-cyclohexyl-2,5-dimethoxyaniline, the proton NMR spectrum shows characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the protons on the cyclohexyl ring. sigmaaldrich.com A similar spectrum for this compound would be expected to show distinct signals for the isopropyl group's methyl and methine protons.

¹³C NMR provides data on the carbon skeleton of the molecule. The spectrum for N-cyclohexyl-2,5-dimethoxyaniline reveals signals for all unique carbon atoms, including those in the aromatic ring and the cyclohexyl group. sigmaaldrich.com By integrating the signals in the ¹H NMR spectrum and ensuring the absence of extraneous peaks, the purity of a sample can be estimated.

UV-Visible spectroscopy can also be used, as the electronic transitions within the molecule give rise to characteristic absorption bands. The UV-Vis spectrum of poly(2,5-dimethoxyaniline), a related polymer, shows two main absorption bands attributed to π–π* transitions in the benzoid rings and exciton (B1674681) absorption of the quinoid rings. While not a primary method for purity determination, UV-Vis can provide supporting evidence of the compound's identity.

Chromatographic Purity Determination (e.g., GC, HPLC area normalization)

The purity of a compound can be quantitatively determined from chromatographic data. By calculating the area of the main peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram (area normalization), a purity value can be obtained. This method is standard practice in both GC and HPLC analysis. For example, the purity of commercial 2,5-dimethoxyaniline is often specified using GC area percentage. rsc.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The pursuit of "green" and efficient chemical syntheses is a paramount goal in modern organic chemistry. Future research concerning N-isopropyl-2,5-dimethoxyaniline will likely focus on developing synthetic pathways that are not only high-yielding but also environmentally benign and selective.

Current synthetic methods for substituted anilines can sometimes be cumbersome or involve hazardous materials. nih.gov Research into more sustainable approaches is ongoing. For instance, methods are being developed for the synthesis of substituted anilines from benzyl (B1604629) azides with electron-withdrawing groups, which represents a novel and potentially greener route. chemrxiv.org Another approach focuses on the synthesis of N-alkyl anilines from phenols using silica (B1680970) sulfuric acid as a catalyst via a Smiles rearrangement, highlighting a move towards more environmentally friendly reagents. vixra.org

Furthermore, the development of catalytic systems that are both efficient and sustainable is a key area of interest. For example, a cobalt-based catalytic system has been reported for the synthesis of N-containing heterocycles from ortho-substituted anilines, which showcases the potential for using non-noble metals in these reactions. rsc.org Additionally, methods using isatoic anhydride-8-amide have been developed to produce highly substituted anilines in a fast, efficient, and scalable manner at room temperature. nih.gov

Future synthetic strategies for this compound could build upon these principles, aiming for processes that minimize waste, avoid harsh reagents, and maximize atom economy. The focus will be on achieving high selectivity to avoid the formation of unwanted isomers and byproducts, which is a common challenge in the synthesis of polysubstituted aromatic compounds.

Exploration of New Derivatization Strategies for Tailored Functionality

The functional versatility of this compound makes it an excellent scaffold for the creation of new derivatives with tailored properties. Derivatization, the process of chemically modifying a molecule to produce a new compound with different functionalities, is a key strategy for developing novel materials and biologically active agents.

Aniline-based catalysts have shown promise in improving the derivatization rates of carbonyl compounds, which could be a relevant area of exploration for this compound. nih.gov The core structure of this compound can be modified at several positions. For example, the aromatic ring can undergo further substitution, or the isopropyl group can be replaced with other alkyl or aryl moieties to fine-tune the electronic and steric properties of the molecule.

Structure-activity relationship (SAR) studies on related compounds, such as bis-aryl sulfonamides derived from 2,5-dimethoxyaniline (B66101), have demonstrated how derivatization can impact biological activity. nih.gov In these studies, N-alkylation of the sulfonamide led to a clear correlation between the alkyl chain length and bioactivity. nih.gov This highlights the potential for systematic derivatization of this compound to explore its potential in medicinal chemistry. For example, it could be used as a building block for creating libraries of compounds for screening against various biological targets.

The development of novel derivatization techniques will be crucial. This could involve the use of modern cross-coupling reactions, C-H activation, or other advanced synthetic methodologies to introduce a wide range of functional groups onto the this compound backbone. The goal is to create a diverse set of molecules with precisely controlled properties for specific applications.

Advanced Computational Modeling for Precise Structure-Function Relationship Prediction

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide deep insights into its structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) studies are valuable for understanding how the chemical structure of a compound relates to its biological activity. scielo.org.co Such models have been developed for N-arylmethyl substituted anilines to predict their antioxidant capacity. scielo.org.co These approaches could be applied to this compound and its derivatives to predict their potential biological activities before they are synthesized, saving time and resources.

Density Functional Theory (DFT) is another powerful computational method that can be used to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. umn.eduresearchgate.net DFT calculations can be used to predict the one-electron oxidation potentials of substituted anilines in aqueous solution, which is a key parameter in modeling their environmental fate and reactivity. umn.edu For this compound, DFT could be used to predict its reactivity in various chemical transformations and to understand the electronic effects of its substituents.

Furthermore, computational methods can be used to study the conformational preferences of the molecule, which can be important for its interaction with biological targets or its self-assembly behavior. By combining computational predictions with experimental results, a more complete understanding of the structure-function relationships of this compound can be achieved, enabling the rational design of new molecules with desired properties.

Integration in Complex Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry, the study of systems involving more than one molecule, is a rapidly growing field with applications in materials science, nanotechnology, and biology. The ability of molecules to self-assemble into well-defined, ordered structures is a key principle of supramolecular chemistry. Aniline (B41778) derivatives have been shown to participate in such self-assembly processes, forming a variety of nanostructures. researchgate.netacs.orgnih.gov

The chemical oxidative polymerization of aniline, for instance, is considered an in-situ self-assembly process that can produce various polyaniline and oligoaniline supramolecular structures, such as nanoparticles, nanofibers, and nanotubes. researchgate.net The morphology of these structures is influenced by the specific oligomeric species formed during the reaction. researchgate.net this compound, with its specific substitution pattern, could potentially form unique and functional supramolecular assemblies.

The self-assembly of oligo(aniline)-based amphiphiles into conductive nanowires has been demonstrated, with the morphology of the assemblies being controllable through the use of chiral dopants. acs.orgnih.gov This suggests that this compound could be incorporated into similar systems to create functional nanomaterials with tunable properties. The interplay of hydrogen bonding, π-π stacking, and electrostatic interactions is crucial for the self-organization of these structures. researchgate.net

Future research in this area could involve the design and synthesis of this compound derivatives specifically designed for self-assembly. This could include the attachment of recognition motifs or groups that promote specific intermolecular interactions. The resulting supramolecular architectures could find applications in areas such as organic electronics, sensing, and catalysis.

Potential in Emerging Fields Requiring Advanced Organic Building Blocks

This compound serves as a versatile organic building block for the synthesis of more complex molecules with applications in a variety of emerging fields. Its unique combination of functional groups makes it a valuable precursor for the creation of advanced materials and compounds.

In the field of organic electronics, for example, substituted anilines are used in the synthesis of conducting polymers and small molecules for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. scielo.brias.ac.inucl.ac.uk The electron-donating methoxy (B1213986) groups of this compound can enhance the electron-rich nature of the resulting materials, which can be beneficial for their performance in electronic devices.

In medicinal chemistry, the 2,5-dimethoxyaniline moiety is found in a number of biologically active compounds. For instance, it is a key component of certain pyrido[2,3-d]pyrimidine (B1209978) analogs that have been investigated as antifolates. nih.gov The N-isopropyl group can provide steric bulk and influence the lipophilicity of a molecule, which can be important for its pharmacokinetic and pharmacodynamic properties. Therefore, this compound could be a valuable starting material for the synthesis of new drug candidates.

Furthermore, this compound could find use in the development of functional dyes, sensors, and other advanced materials. The versatility of its chemical structure allows for a wide range of modifications, making it an adaptable building block for the creation of molecules with tailored properties for specific, high-tech applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.